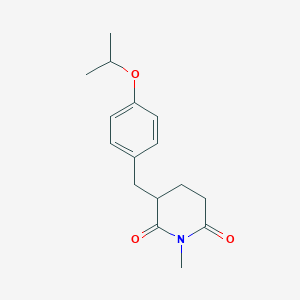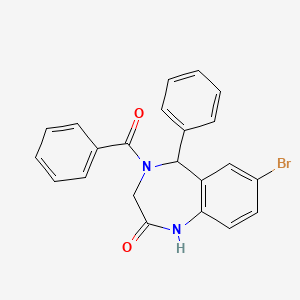
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione, also known as IPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidinedione derivative that has shown promising results in various studies as an anticonvulsant, neuroprotective, and anti-inflammatory agent.
Scientific Research Applications
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been extensively studied for its potential therapeutic applications. It has shown promising results as an anticonvulsant, neuroprotective, and anti-inflammatory agent. In animal models, 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to reduce seizures and protect against neuronal damage caused by oxidative stress and inflammation. It has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of ion channels, particularly voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that inhibits neuronal activity, in the brain. It also reduces the levels of glutamate, an excitatory neurotransmitter that can cause neuronal damage when present in excess. In addition, 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which can contribute to neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in animal models. However, there are also limitations to its use. 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood. In addition, the exact mechanism of action of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione. One area of focus is the development of more potent and selective derivatives of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione that can target specific ion channels or pathways in the brain. Another area of focus is the investigation of the safety and efficacy of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione in clinical settings. Finally, there is a need for more studies on the long-term effects of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione and its potential for treating chronic neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-(4-isopropoxybenzyl)-1-methyl-2,6-piperidinedione involves the reaction of 4-isopropoxybenzylamine with methyl acetoacetate, followed by cyclization with acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to achieve high yields and purity of the compound.
properties
IUPAC Name |
1-methyl-3-[(4-propan-2-yloxyphenyl)methyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)20-14-7-4-12(5-8-14)10-13-6-9-15(18)17(3)16(13)19/h4-5,7-8,11,13H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBQXZMZEYQTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2CCC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-benzyl)-1-methyl-piperidine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenylethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144756.png)





![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)

![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)